

3-Methoxyacetaminophen-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Methoxyacetaminophen-d3

Cat. No.: B587690

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical, chemical, and metabolic properties of **3-Methoxyacetaminophen-d3**. This deuterated analog of a key acetaminophen metabolite serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis.

Core Physical and Chemical Properties

3-Methoxyacetaminophen-d3, a stable isotope-labeled version of 3-methoxyacetaminophen, is primarily utilized in research settings for its utility in mass spectrometry-based analytical methods. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled compound.

Table 1: Physical and Chemical Data for **3-Methoxyacetaminophen-d3** and its Non-Deuterated Analog

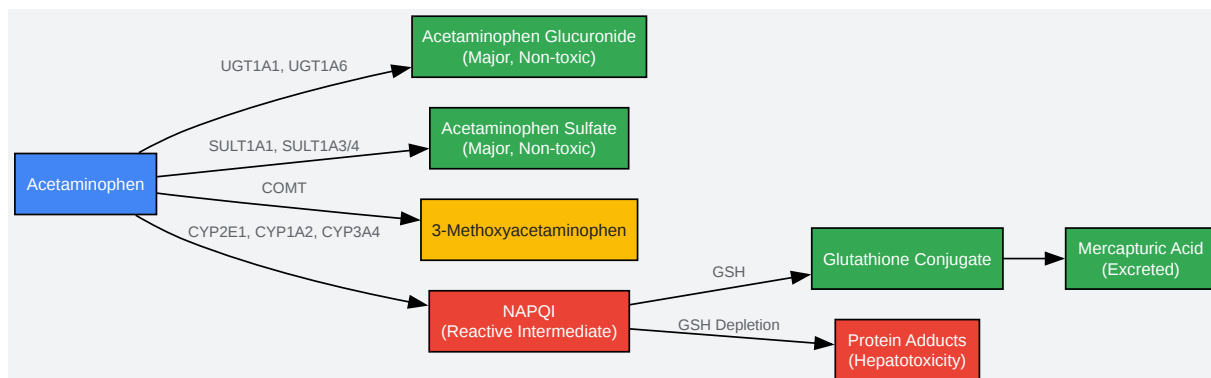
Property	3-Methoxyacetaminophen-d3	3-Methoxyacetaminophen (Non-deuterated)	Source(s)
CAS Number	1246816-53-4	3251-55-6	[1][2]
Molecular Formula	C ₉ H ₈ D ₃ NO ₃	C ₉ H ₁₁ NO ₃	[3]
Molecular Weight	184.21 g/mol	181.19 g/mol	[4][5]
Accurate Mass	184.0927	181.0739	[3]
Appearance	White Solid	White Solid	[6]
Melting Point	Not available	118-122 °C	[6]
Boiling Point	Not available	Not available	
Solubility	Not available	Not available	
Synonyms	4-Acetylamino-2-methoxy-phenol-d3, N-(4-Hydroxy-3-methoxy-phenyl)-acetamide-d3	4-Acetylamino-2-methoxy-phenol, N-(4-Hydroxy-3-methoxyphenyl)-acetamide	[1][5]

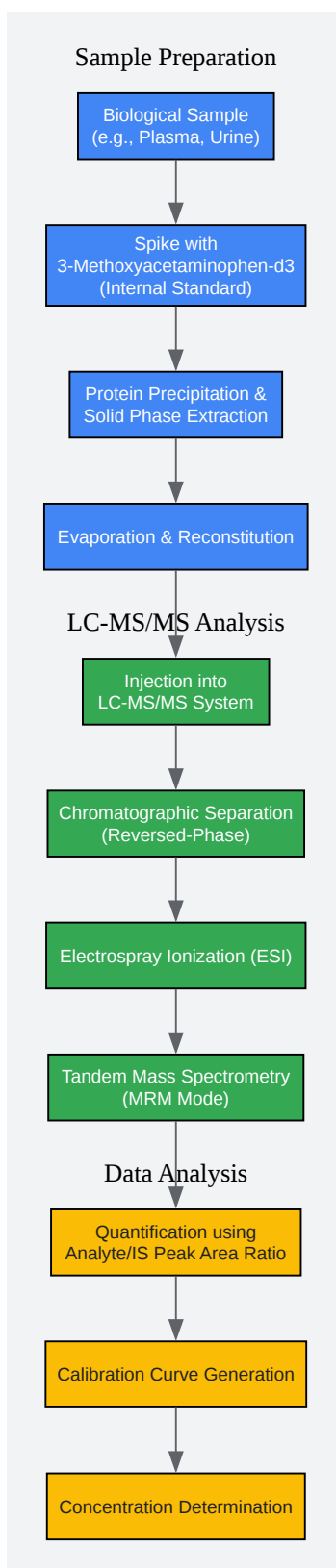
Metabolic Pathways of the Parent Compound, Acetaminophen

3-Methoxyacetaminophen is a minor metabolite of acetaminophen, formed through O-methylation. The primary metabolic pathways of acetaminophen involve glucuronidation and sulfation. A smaller fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1, CYP1A2, and CYP3A4) to the highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[7][8][9] NAPQI is subsequently detoxified by conjugation with glutathione (GSH).[10]

The metabolic fate of acetaminophen is crucial in understanding its potential for hepatotoxicity. At therapeutic doses, the glucuronidation and sulfation pathways predominate, leading to safe excretion.[9][11] However, in cases of overdose, these pathways can become saturated, leading to increased formation of NAPQI.[7] Depletion of hepatic GSH stores prevents the

detoxification of NAPQI, which can then covalently bind to cellular proteins, leading to oxidative stress and liver cell damage.[10][12]





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